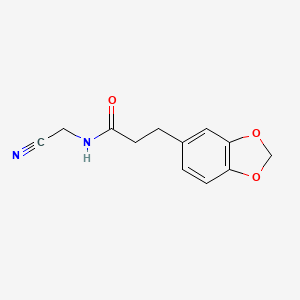

3-(2H-1,3-benzodioxol-5-yl)-N-(cyanomethyl)propanamide

Description

3-(2H-1,3-Benzodioxol-5-yl)-N-(cyanomethyl)propanamide is a synthetic organic compound featuring a benzodioxole moiety linked to a propanamide backbone, with a cyanomethyl group attached to the amide nitrogen. This compound is structurally related to pharmacologically active amides, such as antifungal agents and enzyme inhibitors, though its specific biological profile remains underexplored in the provided literature.

Properties

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-N-(cyanomethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c13-5-6-14-12(15)4-2-9-1-3-10-11(7-9)17-8-16-10/h1,3,7H,2,4,6,8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKQSDVCZBCFVCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CCC(=O)NCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2H-1,3-benzodioxol-5-yl)-N-(cyanomethyl)propanamide is a synthetic compound notable for its potential biological activities. The compound features a benzodioxole moiety, which is often associated with various pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 1252153-72-2 |

| Molecular Formula | C19H18N2O3 |

| Molecular Weight | 322.4 g/mol |

| Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that compounds with similar structures can exhibit:

- Enzyme Inhibition: Potential inhibition of enzymes involved in metabolic pathways.

- Receptor Modulation: Interaction with neurotransmitter receptors, which may influence neurological functions.

Antioxidant Activity

Studies have demonstrated that compounds containing benzodioxole structures possess significant antioxidant properties. These properties are crucial for protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Activity

Research on related compounds indicates potential antimicrobial effects against various pathogens. For instance, derivatives of benzodioxole have shown efficacy against Gram-positive bacteria, suggesting that this compound may also exhibit similar activities.

Anticancer Properties

Some studies have indicated that benzodioxole derivatives can induce apoptosis in cancer cells. The specific pathways involved often include modulation of cell cycle regulators and pro-apoptotic signals.

Case Studies and Research Findings

-

Study on Antioxidant Effects:

A study evaluated the antioxidant capacity of several benzodioxole derivatives. The results indicated that these compounds significantly reduced reactive oxygen species (ROS) levels in vitro, suggesting a protective role against oxidative damage. -

Antimicrobial Efficacy Assessment:

In vitro assays demonstrated that related compounds exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli. While specific data for this compound is limited, its structural similarities suggest potential antimicrobial activity. -

Anticancer Activity:

A recent investigation into benzodioxole-based compounds revealed their ability to inhibit tumor growth in xenograft models. The study highlighted the importance of the benzodioxole structure in enhancing bioactivity against cancer cells.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound shares a core benzodioxol-propanamide structure with several analogs, differing primarily in the substituents on the amide nitrogen or propanamide chain. Key structural analogs include:

Physicochemical Properties

- Polarity and Solubility: The cyanomethyl group in the target compound increases polarity compared to analogs with aromatic or alkyl substituents (e.g., MMV1782110). This may improve aqueous solubility but reduce lipid membrane permeability .

- Hydrogen Bonding: The cyano group acts as a hydrogen-bond acceptor, contrasting with the hydrogen-bond donor capacity of hydroxyl or amino groups in analogs like those in .

Data Tables

Table 1: Structural and Physicochemical Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.